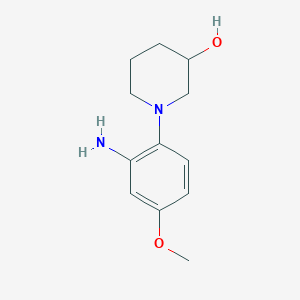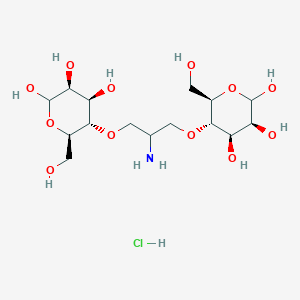![molecular formula C12H16BrNO2 B13867227 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17BrNO2. It is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to a benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-Bromo-4-[3-(dimethylamino)propoxy]benzoic acid.
Reduction: 3-Bromo-4-[3-(dimethylamino)propoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(dimethylamino)benzaldehyde
- 4-[3-(dimethylamino)propoxy]benzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
Uniqueness
3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a dimethylamino group allows for diverse chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
3-bromo-4-[3-(dimethylamino)propoxy]benzaldehyde |
InChI |
InChI=1S/C12H16BrNO2/c1-14(2)6-3-7-16-12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
WYBQXYYAUJGQHM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=C(C=C(C=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[3-Chloro-4-(piperazin-1-ylmethyl)phenyl]carbonyl]morpholine](/img/structure/B13867156.png)



![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)


![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)




![N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B13867216.png)
